(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a benzoate moiety substituted with bromine and chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the benzoate ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-chlorobenzoic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Hydrolysis: 5-bromo-2-chlorobenzoic acid and N-hydroxysuccinimide.
Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This acylation can inhibit enzyme activity or modify protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
(2,5-dioxopyrrolidin-1-yl) 5-chlorobenzoate: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
(2,5-dioxopyrrolidin-1-yl) 5-bromobenzoate: Lacks the chlorine atom, which can affect its chemical properties and biological activity.
N-hydroxysuccinimide esters: A broader class of compounds with varying substituents on the benzoate ring, used in similar applications.
Uniqueness
The presence of both bromine and chlorine atoms in (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate imparts unique reactivity and specificity in its interactions with biological targets. This dual substitution can enhance its utility in synthetic and medicinal chemistry compared to other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO4/c12-6-1-2-8(13)7(5-6)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZAVRVONROLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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